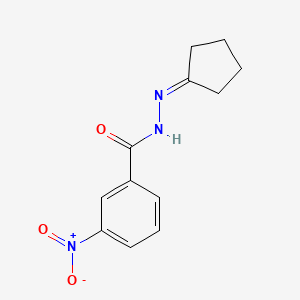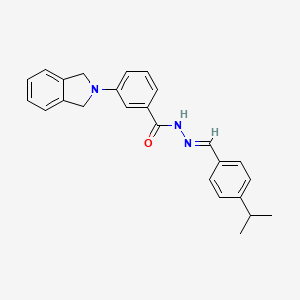
3-(1,3-dihydro-2H-isoindol-2-yl)-N'-(4-isopropylbenzylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(1,3-dihydro-2H-isoindol-2-yl)-N'-(4-isopropylbenzylidene)benzohydrazide is a part of benzohydrazide derivatives, known for their diverse biological activities and chemical properties. These compounds have been synthesized and structurally characterized, providing insights into their potential applications in various fields, including pharmacology and materials science.
Synthesis Analysis
Benzohydrazide derivatives, including compounds similar to the one , are synthesized through the reaction of corresponding aldehydes with hydrazides in suitable solvents. The synthesis process often involves refluxing the reactants to obtain the desired product, followed by purification and crystallization steps to isolate and characterize the benzohydrazide compounds (Han, 2013).
Molecular Structure Analysis
The molecular structure of benzohydrazide derivatives is characterized using X-ray crystallography, revealing their crystalline forms and spatial configurations. These compounds generally exhibit an E configuration around the C=N double bond, with their structures stabilized by hydrogen bonds and π-π stacking interactions. The crystallographic analysis provides detailed insights into the molecular geometry, bond lengths, and angles, which are crucial for understanding the compound's chemical behavior (Han, 2013).
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
One research avenue involves the synthesis of compounds with potential antibacterial properties. For example, Ahmed et al. (2006) synthesized derivatives of isoindole-1,3-diones, closely related to the compound , and evaluated their antibacterial activity. This study highlighted the chemotherapeutic potential of these compounds against various bacterial strains, indicating their application in developing new antibacterial agents (Ahmed et al., 2006).
Cardioprotective Effects
Another research direction examines the protective effects of benzohydrazide derivatives against cardiac damage. A study by Emna et al. (2020) explored the cardioprotective properties of a similar compound in preventing cardiac remodeling in a rat model of myocardial infarction. This suggests potential applications in developing treatments for heart disease (Emna et al., 2020).
Inhibition of Carbonic Anhydrases
Research by Korkmaz et al. (2022) on benzohydrazide derivatives, including their effects on carbonic anhydrase isozymes, suggests applications in treating conditions like glaucoma, hypertension, and neurological disorders. The study identified compounds that effectively inhibited these enzymes, indicating their therapeutic potential (Korkmaz et al., 2022).
Antimicrobial and Anticancer Potential
Additionally, compounds synthesized from benzohydrazide have been evaluated for their antimicrobial and anticancer activities. Studies like those conducted by Kavitha et al. (2016) and Krátký et al. (2017) demonstrate the synthesis of novel derivatives with significant activity against various cancer cell lines and microbial strains. These findings underscore the relevance of such compounds in developing new antimicrobial and anticancer therapies (Kavitha et al., 2016); (Krátký et al., 2017).
Propriétés
IUPAC Name |
3-(1,3-dihydroisoindol-2-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O/c1-18(2)20-12-10-19(11-13-20)15-26-27-25(29)21-8-5-9-24(14-21)28-16-22-6-3-4-7-23(22)17-28/h3-15,18H,16-17H2,1-2H3,(H,27,29)/b26-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWFCXWKILPMDV-CVKSISIWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)N3CC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)N3CC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5600803.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5600811.png)
![1-(1-benzyl-4-piperidinyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5600820.png)

![3-methyl-8-[(2-pyridin-3-yl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600836.png)
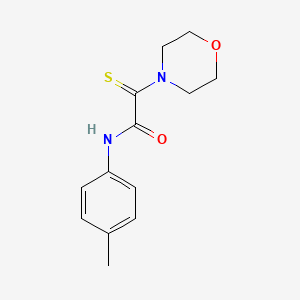
![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B5600843.png)
![2-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B5600846.png)
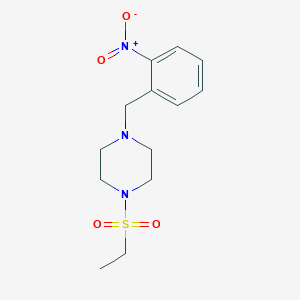
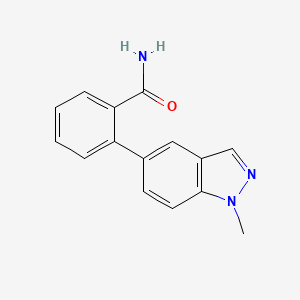
![5,7-dimethyl-N-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5600882.png)
![3-{[benzyl(methyl)amino]methyl}-6-chloro-2-methyl-4-quinolinol](/img/structure/B5600884.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[ethyl(4-methylphenyl)amino]ethyl}-4-piperidinecarboxamide](/img/structure/B5600887.png)
